molecular formula C29H48O4 B12424359 Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3

Cat. No.: B12424359
M. Wt: 463.7 g/mol
InChI Key: SHMOVXNTBAZRNU-SFBGNULSSA-N
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Description

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This compound is an intermediate in the synthesis of γ-Tocopherol, a form of Vitamin E. The molecular formula of this compound is C29H45D3O4, and it has a molecular weight of 463.71.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves the incorporation of deuterium atoms into the structure of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperature and pH settings.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.

Comparison with Similar Compounds

Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is unique due to the presence of deuterium atoms, which distinguish it from other tocopherol derivatives. Similar compounds include Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid and γ-Tocopherol. The deuterium labeling provides a distinct advantage for research applications, as it allows for precise tracking and analysis of metabolic pathways.

List of Similar Compounds:
  • Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid
  • γ-Tocopherol
  • α-Tocopherol
  • β-Tocopherol

Properties

Molecular Formula

C29H48O4

Molecular Weight

463.7 g/mol

IUPAC Name

(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid

InChI

InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3

InChI Key

SHMOVXNTBAZRNU-SFBGNULSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C

Origin of Product

United States

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